
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CMPT and is synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
CMPT has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CMPT has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, CMPT has been shown to have herbicidal and insecticidal properties, making it a potential candidate for use in pest control. In materials science, CMPT has been studied for its potential use as a flame retardant.
Mécanisme D'action
The mechanism of action of CMPT varies depending on its application. In medicine, CMPT has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In agriculture, CMPT has been shown to inhibit the activity of enzymes involved in photosynthesis, leading to the death of plants. In materials science, CMPT has been shown to act as a flame retardant by releasing gases that inhibit the combustion process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMPT also vary depending on its application. In medicine, CMPT has been shown to cause cell cycle arrest, DNA damage, and oxidative stress in cancer cells. It has also been shown to increase the levels of acetylcholine in the brain, which may be beneficial in treating Alzheimer's disease and Parkinson's disease. In agriculture, CMPT has been shown to cause chlorosis, necrosis, and stunting in plants. In materials science, CMPT has been shown to increase the thermal stability of polymers and reduce the release of toxic gases during combustion.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMPT in lab experiments is its broad range of applications, which allows for the study of various biological and chemical processes. Another advantage is its relatively low cost compared to other compounds with similar properties. However, one limitation of using CMPT is its potential toxicity, which may require special handling and disposal procedures. Another limitation is the lack of information on its long-term effects, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of CMPT. In medicine, future research could focus on the development of CMPT-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, future research could focus on the development of CMPT-based pesticides that are more environmentally friendly and less toxic to non-target organisms. In materials science, future research could focus on the development of CMPT-based flame retardants that are more effective and less toxic. Overall, the study of CMPT has the potential to lead to the development of new and innovative products that can benefit society in many ways.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-8-6-11(4-5-12(8)15)19-10(3)13(18)17-14-16-7-9(2)20-14/h4-7,10H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOESORTVCQCVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NC=C(S2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



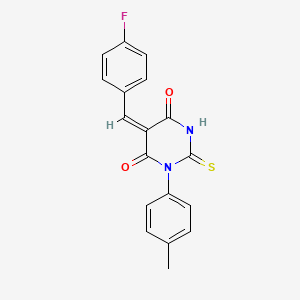
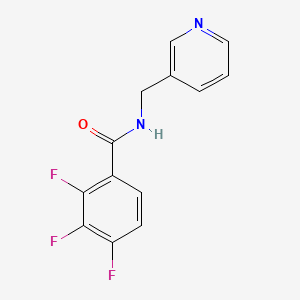
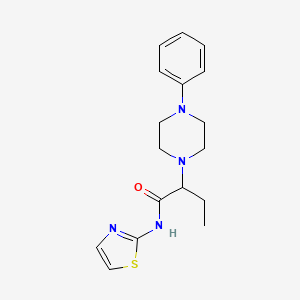
![N-[2-(3-chlorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4659219.png)
![N-(4-chloro-3-{[(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4659225.png)
![1-(3-chlorophenyl)-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B4659233.png)
![2-chloro-4-(5-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4659248.png)
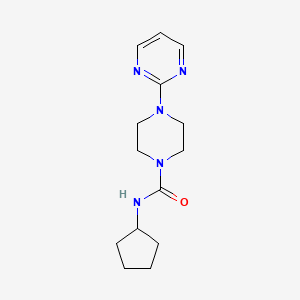

![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B4659278.png)
![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4659290.png)
![N-[4-({[(3,5-dimethylbenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4659293.png)
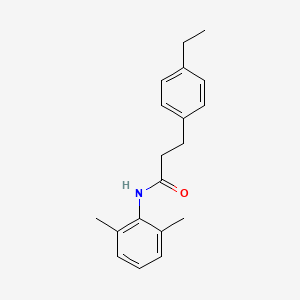
![N-(2-methoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4659296.png)